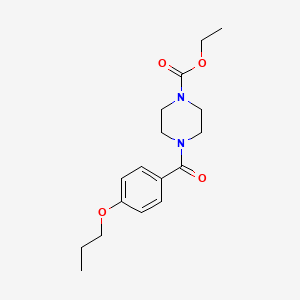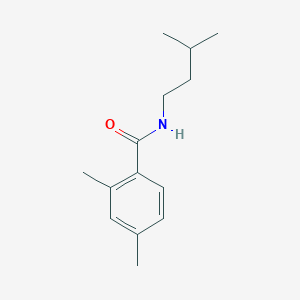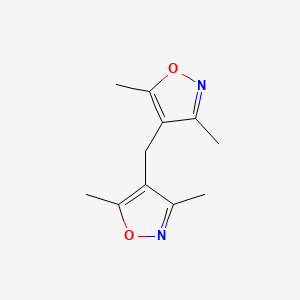
ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperazinecarboxylate derivatives and is synthesized through a multi-step process involving various chemical reactions.
作用机制
The mechanism of action of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate involves the inhibition of various enzymes and receptors such as cyclooxygenase-2 (COX-2), phosphodiesterase-5 (PDE-5), and histamine H1 receptor. By inhibiting these enzymes and receptors, ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate exerts its therapeutic effects.
Biochemical and Physiological Effects:
ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate has been found to have various biochemical and physiological effects such as anti-inflammatory, antioxidant, and vasodilatory effects. ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate has also been shown to reduce the levels of various pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the major advantages of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate for lab experiments is its high purity and stability, which makes it easy to handle and store. However, one of the limitations of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate is its low solubility in water, which may affect its bioavailability and efficacy in certain applications.
未来方向
There are several future directions for the research and development of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate. One of the potential applications of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate is in the treatment of inflammatory bowel disease (IBD) due to its anti-inflammatory properties. Another potential application of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate is in the treatment of erectile dysfunction (ED) due to its PDE-5 inhibitory activity. Additionally, further research is needed to explore the potential of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate in combination therapy with other drugs for the treatment of various diseases.
合成方法
The synthesis of ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate involves the reaction between 4-propoxybenzoic acid and piperazine in the presence of a coupling reagent such as ethyl chloroformate. The resulting intermediate compound is then treated with ethyl chloroformate and triethylamine to obtain the final product, ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate.
科学研究应用
Ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various fields such as cancer treatment, neurological disorders, and cardiovascular diseases. In cancer treatment, ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders such as Alzheimer's disease, ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate has been found to have a neuroprotective effect by reducing oxidative stress and inflammation. In cardiovascular diseases, ethyl 4-(4-propoxybenzoyl)-1-piperazinecarboxylate has been shown to have a vasodilatory effect and improve blood flow.
属性
IUPAC Name |
ethyl 4-(4-propoxybenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-13-23-15-7-5-14(6-8-15)16(20)18-9-11-19(12-10-18)17(21)22-4-2/h5-8H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGAHGIKRAUOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5311192.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5311193.png)
![methyl 4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5311194.png)

![4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5311205.png)

![3-(2-chlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B5311213.png)
![1-{2-[7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5311225.png)
![ethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5311228.png)
![methyl 5-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5311242.png)
![ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5311253.png)
![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5311271.png)
![(4R)-4-(4-{[(3-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5311277.png)